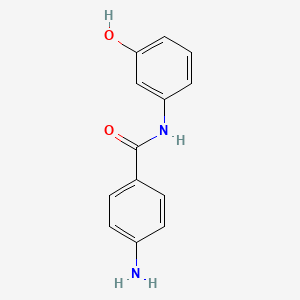

4-amino-N-(3-hydroxyphenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-(3-hydroxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c14-10-6-4-9(5-7-10)13(17)15-11-2-1-3-12(16)8-11/h1-8,16H,14H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKWGNCKAGFBIMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)NC(=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modification Strategies for 4 Amino N 3 Hydroxyphenyl Benzamide

Established Synthetic Routes to the Core 4-amino-N-(3-hydroxyphenyl)benzamide Structure

The fundamental structure of this compound is typically assembled through the formation of an amide bond between a substituted benzoic acid and a substituted aniline. Two primary pathways have been established for this synthesis.

Route 1: Nitrile Reduction Approach

A prevalent method involves the initial synthesis of a nitro-substituted precursor, 4-nitro-N-(3-hydroxyphenyl)benzamide, followed by the reduction of the nitro group to an amine. This two-step process is often favored due to the ready availability of the starting materials.

The synthesis generally begins with the acylation of 3-aminophenol (B1664112) with 4-nitrobenzoyl chloride. nih.govnih.gov This reaction is typically carried out in a suitable solvent, and the resulting intermediate, 4-nitro-N-(3-hydroxyphenyl)benzamide, can be isolated and purified.

The subsequent and crucial step is the reduction of the nitro group. A common and efficient method for this transformation is catalytic hydrogenation. researchgate.netgoogle.com This is often performed using a palladium on carbon (Pd/C) catalyst in a solvent such as ethanol (B145695). researchgate.net The reaction proceeds under a hydrogen atmosphere, leading to the selective reduction of the nitro group to the desired primary amine, yielding this compound.

Route 2: Direct Amidation

An alternative and more direct approach involves the condensation of 3-hydroxyaniline with benzoyl chloride in an aqueous medium. indexcopernicus.comresearchgate.net This method circumvents the need for the reduction step, potentially offering a more atom-economical and shorter synthetic sequence. The success of this method relies on the careful control of reaction conditions to ensure the selective acylation of the amino group over the hydroxyl group of 3-hydroxyaniline.

| Route | Starting Materials | Key Steps | Intermediates | Final Product |

| 1: Nitrile Reduction | 3-Aminophenol, 4-Nitrobenzoyl chloride | 1. Acylation 2. Catalytic Hydrogenation | 4-nitro-N-(3-hydroxyphenyl)benzamide | This compound |

| 2: Direct Amidation | 3-Hydroxyaniline, Benzoyl chloride | 1. Condensation | None | This compound |

Optimization of Synthetic Yields and Reaction Conditions

The efficiency of the synthesis of this compound is critical for its practical application. Optimization of reaction conditions can significantly improve yields and purity.

For the nitrile reduction approach, the choice of catalyst and reaction conditions for the hydrogenation step is paramount. While 10% Pd/C is a commonly used catalyst, the catalyst loading, hydrogen pressure, temperature, and solvent can all be varied to maximize the yield and minimize reaction time. researchgate.netgoogle.com For instance, the use of ethanol as a solvent is frequently reported. researchgate.net

In the direct amidation route, the pH of the aqueous medium can play a crucial role in the selective acylation of the amine. The use of a base to neutralize the hydrochloric acid formed during the reaction is also a standard practice to drive the reaction to completion.

The choice of coupling reagents in amide bond formation can also be optimized. While the use of acyl chlorides is common, other coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can be employed, particularly in the synthesis of more complex derivatives where milder reaction conditions are required. peptide.comresearchgate.netbachem.com These reagents can often lead to higher yields and fewer side products.

Design and Synthesis of Structural Analogs and Derivatives of this compound

The core structure of this compound offers multiple points for chemical modification, allowing for the creation of a wide array of structural analogs and derivatives with potentially enhanced or novel biological activities.

O-Alkylation of the Phenolic Hydroxyl Group: The hydroxyl group on the 3-hydroxyphenyl ring is a common site for modification. O-alkylation can be achieved by reacting the parent molecule with various alkyl halides in the presence of a base. indexcopernicus.comresearchgate.net For example, treatment with sodium ethoxide followed by an alkyl halide can yield a range of 3-O-alkoxy derivatives. indexcopernicus.com This strategy allows for the introduction of different alkyl chains, which can modulate the lipophilicity and pharmacokinetic properties of the molecule.

Substitution on the Phenyl Rings: Both the benzamide (B126) and the N-phenyl rings can be substituted with a variety of functional groups. For instance, analogs have been synthesized with substituents such as halogens, alkyl groups, and methoxy (B1213986) groups on the benzamide ring. researchgate.net Similarly, the N-phenyl ring can be modified to introduce different functionalities, leading to a diverse library of compounds.

Elaboration of the Amino Group: The 4-amino group on the benzamide ring can be a key site for derivatization. For example, it can be acylated or alkylated to introduce new functionalities. Furthermore, this amino group can serve as a handle for the attachment of other molecular fragments, leading to the synthesis of more complex molecules. nih.gov

Synthesis of Related Structures: Research has also focused on the synthesis of related structures where the core benzamide scaffold is altered. For example, analogs based on a 3-((4-hydroxyphenyl)amino)propanoic acid scaffold have been prepared. nih.gov These studies highlight the versatility of the hydroxyphenylamino moiety in the design of new chemical entities.

| Modification Strategy | Site of Modification | Reagents and Conditions | Resulting Derivatives |

| O-Alkylation | 3-hydroxyl group | Alkyl halides, Base (e.g., NaOEt) | 3-O-alkoxy derivatives |

| Ring Substitution | Benzamide or N-phenyl ring | Various electrophilic/nucleophilic reagents | Substituted benzamide and N-phenyl analogs |

| Amino Group Derivatization | 4-amino group | Acylating/alkylating agents | N-acylated/N-alkylated derivatives |

| Scaffold Modification | Core benzamide structure | Alternative starting materials | Analogs with different backbone structures |

Molecular Interactions and Mechanistic Elucidation of 4 Amino N 3 Hydroxyphenyl Benzamide

Biochemical Target Identification and Validation

No specific biochemical targets for 4-amino-N-(3-hydroxyphenyl)benzamide have been identified or validated in the reviewed literature.

Enzyme Inhibition and Activation Studies

There are no available studies detailing the inhibitory or activation effects of this compound on any specific enzymes. While a study on the related compound N-(3-hydroxyphenyl)benzamide showed some enzyme inhibition activity, this data is not applicable to the 4-amino substituted version.

Receptor Binding Profiling and Ligand-Receptor Interactions

Specific receptor binding profiles and ligand-receptor interaction studies for this compound are absent from the public scientific record. Research on complex analogues has identified targets like the kappa opioid receptor, but this cannot be directly linked to the simpler parent compound.

Protein-Ligand Interaction Analyses

Detailed analyses of protein-ligand interactions, including thermodynamic and structural data, for this compound are not available.

Cellular Pharmacodynamics and Signal Transduction Modulation

Information regarding the effects of this specific compound on cellular functions and signal transduction pathways is currently unavailable.

Cell-Based Assay Methodologies for Functional Assessment

No published cell-based assays have used this compound to assess its functional effects.

Downstream Pathway Analysis and Biomarker Identification

There is no information on the downstream cellular pathways modulated by this compound or any identified biomarkers associated with its activity.

Gene and Protein Expression Profiling Studies

Investigations into the molecular mechanisms of benzamide (B126) derivatives and related structures have utilized gene and protein expression profiling to understand their cellular impact. While specific studies focusing exclusively on this compound are not extensively detailed in the available literature, research on analogous compounds provides insight into the potential pathways affected.

For instance, transcriptomic and proteomic analyses of compounds with structural similarities revealed significant alterations in cellular processes. One study demonstrated that treatment with a related compound led to cell cycle arrest, a reduction in neuronal plasticity, and an acceleration of cellular senescence. researchgate.net This was accompanied by notable changes in protein expression, including the phosphorylation and aggregation of the tau protein and the downregulation of multiple proteins associated with neuronal excitability. researchgate.net

In the context of cancer therapeutics, degradation of the GSPT1 protein by certain molecular glues has been shown to reduce the translation efficiency of proteins with short half-lives, such as the oncoprotein c-Myc. researchgate.net This effect was validated in acute myeloid leukemia (AML) patient cells, supporting the concept that targeting such pathways can modulate key cancer-related proteins. researchgate.net Furthermore, studies on 4-aminoquinoline (B48711) derivatives, which share a core structural motif with some benzamide analogs, show that these molecules can accumulate in lysosomes, elevate intra-lysosomal pH, and interfere with autophagosome degradation, thereby enhancing the efficacy of other cancer therapies. taylorandfrancis.com

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights that guide the optimization of lead compounds into more effective therapeutic agents. For analogs of this compound, these studies have been pivotal in identifying the structural features essential for biological activity and in understanding how modifications to the molecular scaffold influence potency and selectivity. The compound serves as a valuable scaffold for such SAR studies. nih.gov

Elucidation of Key Pharmacophores and Structural Motifs

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For analogs related to this compound, several key pharmacophoric motifs have been identified.

The 4-Hydroxyphenyl Moiety : This group is a well-established pharmacophore found in numerous approved pharmaceuticals. mdpi.com Its primary role is often to increase the hydrophilicity of a compound, which can improve solubility and other pharmacokinetic properties. mdpi.com In various molecular contexts, the hydroxyl group can act as a crucial hydrogen bond donor or acceptor, anchoring the ligand in the target's binding site.

The Benzamide Core : The benzamide structure itself is a prevalent scaffold in biologically active molecules. researchgate.net The amide bond provides a rigid planar unit with hydrogen bond donor (N-H) and acceptor (C=O) capabilities, which are critical for specific interactions with biological macromolecules like enzymes and receptors. The orientation of this central amide bond, however, has been found to have little effect on the activity in some series of DNA methyltransferase (DNMT) inhibitors. nih.gov

The 4-Aminoquinoline Group : In the context of antimalarial drug design, the 4-aminoquinoline structure is a critical pharmacophore. plos.orgyoutube.com Its mechanism often involves interfering with heme detoxification in the malaria parasite. taylorandfrancis.com The quinoline (B57606) ring engages in π-π stacking interactions with the porphyrin system of heme, inhibiting its polymerization into hemozoin and leading to a buildup of toxic free heme. taylorandfrancis.comhilarispublisher.com An electron-withdrawing group at the 7-position of the quinoline ring is considered essential for high antimalarial potency. youtube.com

Impact of Substituent Modifications on Biological Activity and Selectivity

Modifying the substituents on the core scaffold of this compound analogs has profound effects on their biological activity and target selectivity.

Research on quinoline-based analogs designed as inhibitors of DNA methyltransferases (DNMTs) revealed several key SAR principles. nih.gov The size and nature of aromatic substituents at the ends of the molecule were found to be critical. While three-ring structures like acridine (B1665455) diminished activity, two-ring systems such as quinoline were well-tolerated. nih.gov The most potent activity was observed when a bicyclic substituent was on one side of the molecule and a monocyclic system was on the other. nih.gov Furthermore, introducing a methylene (B1212753) or carbonyl group to link the quinoline moiety was found to decrease inhibitory activity. nih.gov

In a different therapeutic area, the optimization of a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold led to the identification of potent and selective inhibitors of 12-lipoxygenase (12-LOX), an enzyme implicated in inflammation and cancer. nih.gov This highlights how targeted modifications can achieve high selectivity against related enzymes.

Similarly, SAR studies on 1,2,5-oxadiazole derivatives as antiplasmodial agents demonstrated that activity and selectivity are highly dependent on the substitution pattern of a 4-phenyl moiety. The data in the table below illustrates how different substituents on the benzamide portion of N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide analogs affect their activity against Plasmodium falciparum. The unsubstituted benzamide was significantly less potent than analogs with small electron-donating or electron-withdrawing groups.

| Compound Analogue | Substituent (R) on Benzamide Ring | Biological Target | Key Finding / Activity | Reference |

|---|---|---|---|---|

| SGI-1027 Analogs | Replacement of quinoline with other aromatics | DNA Methyltransferase (DNMT) | Bicyclic/monocyclic combination is optimal; tricyclic systems decrease activity. | nih.gov |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Analogs | Various substitutions on the scaffold | 12-Lipoxygenase (12-LOX) | Optimization led to potent (nM) and selective inhibitors. | nih.gov |

| N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide | Unsubstituted (H) | Plasmodium falciparum | Moderate activity (IC50 = 0.208 µM). | mdpi.com |

| Analog of above | 3-Methyl | Plasmodium falciparum | High activity (IC50 = 0.034 µM). | mdpi.com |

| Analog of above | 3-Fluoro | Plasmodium falciparum | High activity (IC50 = 0.076 µM). | mdpi.com |

| Analog of above | 3-(Trifluoromethyl) | Plasmodium falciparum | High activity (IC50 = 0.091 µM). | mdpi.com |

These examples underscore the principle that even subtle changes to the chemical structure, such as the position or electronic nature of a substituent, can dramatically alter the biological profile of a compound, enhancing its potency and fine-tuning its selectivity for a specific target.

Computational Chemistry and in Silico Approaches for 4 Amino N 3 Hydroxyphenyl Benzamide Research

Molecular Docking Simulations for Binding Mode Analysis and Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein target. For 4-amino-N-(3-hydroxyphenyl)benzamide, docking simulations can elucidate how its distinct structural features—the aminobenzoyl group, the 3-hydroxyphenyl ring, and the central amide linker—contribute to binding with various biological targets.

Research on analogous N-arylbenzamide structures has demonstrated their potential to interact with a range of protein targets, including enzymes like acetylcholinesterase (AChE), various protein kinases, and viral proteins. nih.govnih.gov The central amide group is consistently identified as a crucial interaction point, often forming hydrogen bonds with residues in the protein's active site. nih.gov The terminal phenyl rings frequently engage in hydrophobic and pi-pi stacking interactions, while the amino and hydroxyl substituents offer additional hydrogen bonding opportunities, enhancing binding specificity and affinity.

In studies of similar benzamide (B126) derivatives targeting influenza virus PA-PB1 endonuclease, key interactions involved hydrogen bonds with amino acid residues like GLU623 and LYS643, as well as pi-pi stacking with TRP706. mdpi.com Similarly, docking of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives into the active site of acetylcholinesterase revealed hydrophobic interactions with the catalytic triad (B1167595) (HIS447) and peripheral anionic site (TYR72, TYR124). nih.gov These findings suggest that this compound would likely adopt a conformation allowing its hydroxyl and amino groups to act as key hydrogen bond donors or acceptors, anchoring it within a target's binding pocket.

Table 1: Example of Molecular Docking Results for Benzamide Analogs

| Analog Compound | Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 4-[(Quinolin-4-yl)amino]benzamide Derivative (G07) | PA-PB1 Endonuclease (3CM8) | -7.370 | GLU623, LYS643, TRP706 | mdpi.com |

| N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide Derivative (10a) | Acetylcholinesterase (4EY7) | -12.72 | HIS447, TRP86, TYR72, TYR124, TRP286 | nih.gov |

| 4-(Arylaminomethyl)benzamide Derivative (10) | T315I-mutant Abl Kinase (3QRJ) | Not specified | Met-318, Thr-315 | nih.gov |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

A study on N-(3-hydroxyphenyl)-3-methoxybenzamide, a very close analog, utilized MD simulations and well-tempered metadynamics to understand the stability of its different polymorphic forms. mdpi.com The simulations revealed that conformational variations in the torsion angles of the phenyl rings relative to the central amide plane are critical to the stability of the crystal packing. mdpi.com The energy landscape showed that conformations resembling the more stable polymorph occupy a lower energy minimum. mdpi.com

In the context of a ligand-protein complex, MD simulations are used to validate docking results. For instance, an MD simulation of a potent N-(4-hydroxyphenyl)benzamide analog bound to acetylcholinesterase was run to confirm the stability of the docked pose. nih.gov Analysis of the root mean square deviation (RMSD) of the complex over the simulation time proved that the ligand remained stably bound within the active site gorge without significant conformational changes. nih.gov Furthermore, root mean square fluctuation (RMSF) analysis can pinpoint which parts of the ligand or protein are more flexible, highlighting the most stable interactions. Such simulations for this compound would be crucial to confirm whether the hydrogen bonds and hydrophobic interactions predicted by docking are maintained over time.

Table 2: Summary of Molecular Dynamics Simulation Findings for Analogous Compounds

| System Studied | Simulation Time | Key Metrics & Findings | Reference |

|---|---|---|---|

| N-(3-hydroxyphenyl)-3-methoxybenzamide Polymorphs | Not specified | Metadynamics revealed energy minima corresponding to different conformations, explaining the transition between polymorphs. | mdpi.com |

| N-(4-hydroxyphenyl)benzamide Analog - AChE Complex | Not specified | RMSD analysis (value ≈ 2.4 Å) confirmed the stability of the ligand-protein complex over the simulation period. | nih.gov |

| 4-acrylamido-N-(pyridazin-3-yl)benzamide - SARS-CoV-2 Mpro Complex | 100 ns | The complex was found to be stable during the last 20 ns of the simulation, indicating strong binding. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. By building a mathematical model, QSAR can predict the activity of new, untested compounds, thereby guiding the design of more potent analogs and prioritizing synthetic efforts.

For a series of analogs of this compound, a QSAR model could be developed to predict a specific biological activity, such as enzyme inhibition or antimicrobial effects. The process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various physicochemical properties, such as steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., LogP) characteristics. A statistical method, such as Partial Least Squares (PLS) or Multiple Linear Regression (MLR), is then used to generate an equation linking these descriptors to the observed activity.

Studies on related heterocyclic structures have successfully employed 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govresearchgate.net For a series of benzimidazole (B57391) derived carboxamides, a 3D-QSAR model was generated to predict antioxidant activity, yielding statistically significant models. nih.gov The resulting contour maps from these models visually indicate regions where certain properties (e.g., steric bulk, positive electrostatic potential) would increase or decrease biological activity, providing a clear roadmap for structural modification. Applying this to this compound would involve synthesizing a library of derivatives, testing their activity, and building a predictive QSAR model to design next-generation compounds with enhanced efficacy.

Table 3: Example of a 3D-QSAR Model for Benzimidazole Derivatives

| Model Parameter | Value (for DPPH activity) | Value (for FRAP activity) | Description |

|---|---|---|---|

| q² | 0.722 | 0.669 | Cross-validated correlation coefficient (predictive power). |

| r² | 0.981 | 0.985 | Non-cross-validated correlation coefficient (goodness of fit). |

| F-value | 145.401 | 184.093 | F-test statistical value. |

| Optimal Components | 5 | 5 | Number of principal components used in the model. |

Data sourced from a study on N-substituted benzimidazole derived carboxamides. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Before a compound can be considered a viable drug candidate, it must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico tools play a critical role in the early prediction of these properties, allowing researchers to filter out compounds that are likely to fail later in development due to poor pharmacokinetics.

Various computational models and software platforms (e.g., SwissADME, pKCSM) can predict a wide range of ADME properties for this compound based solely on its molecular structure. Key predicted properties include:

Absorption: Predictions of human intestinal absorption (HIA) and cell permeability (using Caco-2 cell models) indicate how well the compound might be absorbed after oral administration. rsc.orgjaptronline.com

Distribution: Parameters like plasma protein binding (PPB) and blood-brain barrier (BBB) permeability are estimated. nih.gov High PPB can affect the free concentration of a drug, while BBB penetration is crucial for drugs targeting the central nervous system. nih.gov

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes is vital, as inhibition of these enzymes can lead to drug-drug interactions.

Excretion: Properties like total clearance and water solubility give an indication of how the compound will be eliminated from the body. japtronline.com

Drug-likeness rules, such as Lipinski's Rule of Five, are also assessed. These rules evaluate properties like molecular weight, LogP, and the number of hydrogen bond donors and acceptors to determine if a compound has a physicochemical profile consistent with known orally active drugs. Studies on various benzimidazole and benzamide derivatives consistently use these in silico profiles to select the most promising candidates for synthesis. rsc.orgnih.gov

Table 4: Predicted ADME & Physicochemical Properties for Benzamide-like Compounds

| Property | Predicted Value/Range for Analogs | Significance | Reference |

|---|---|---|---|

| Topological Polar Surface Area (TPSA) | 75-80 Ų | Predicts membrane permeability; values <140 Ų are favorable. | nih.gov |

| Human Intestinal Absorption (HIA) | > 90% | High predicted absorption from the gut. | dergipark.org.tr |

| Caco-2 Permeability | Moderate to High | Indicates potential for good oral absorption. | rsc.org |

| Plasma Protein Binding (PPB) | ~80-92% | High binding can prolong pharmacological effect. | nih.govdergipark.org.tr |

| Blood-Brain Barrier (BBB) Permeability | Predicted to be non-permeable | Suggests the compound is less likely to cause CNS side effects. | japtronline.com |

| Lipinski's Rule of Five | 0 Violations | Compound possesses drug-like properties. | nih.gov |

Cheminformatics and Virtual Screening Methodologies for Analog Prioritization

Cheminformatics combines computational methods with chemical information to support drug discovery. One of its most powerful applications is virtual screening, a process used to search large libraries of compounds to identify those most likely to bind to a drug target. This allows researchers to prioritize a smaller, more manageable number of analogs for synthesis and testing.

For this compound, a virtual screening campaign could be initiated to discover novel analogs with improved activity or different target profiles. The workflow typically begins with a large compound database, such as ZINC15, which contains millions of commercially available molecules. nih.gov

The process involves several steps:

Database Filtering: The library is first filtered based on physicochemical properties (e.g., Lipinski's Rule of Five, TPSA) to remove non-drug-like molecules.

Pharmacophore-Based Screening: A pharmacophore model is created based on the key structural features of this compound known to be essential for activity (e.g., hydrogen bond donors/acceptors, aromatic rings). The database is then searched for molecules that match this pharmacophore.

Structure-Based Screening: The remaining hits are then docked into the three-dimensional structure of the target protein. researchgate.net Compounds are ranked based on their docking scores and the quality of their interactions with key active site residues.

This hierarchical approach efficiently narrows down a vast chemical space to a few high-priority candidates. Research on other heterocyclic scaffolds has demonstrated the effectiveness of this methodology in identifying potent antifungal agents and inhibitors of viral proteins from large databases. nih.govresearchgate.net By applying these techniques, researchers can intelligently explore the chemical space around this compound to prioritize the most promising analogs for future investigation.

Preclinical Research Models for Mechanistic Investigation of 4 Amino N 3 Hydroxyphenyl Benzamide

In Vitro Pharmacological Profiling in Disease-Relevant Cellular Models

No publicly available data exists detailing the efficacy of 4-amino-N-(3-hydroxyphenyl)benzamide in any disease-relevant cellular models.

There is no information in the public domain regarding the identification of mechanistic biomarkers associated with the activity of this compound in cellular systems.

In Vivo Proof-of-Concept Studies in Relevant Animal Models (Focus on Pharmacodynamic Effects and Mechanistic Insights)

No in vivo studies have been published that assess the modulation of biological pathways by this compound in any animal models.

There is no available data on the pharmacodynamic endpoints or the monitoring of mechanistic biomarkers for this compound in in vivo systems.

Advanced Methodologies and Analytical Techniques in 4 Amino N 3 Hydroxyphenyl Benzamide Research

High-Throughput Screening (HTS) Methodologies for Novel Analog Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries to identify novel analogs of 4-amino-N-(3-hydroxyphenyl)benzamide with desired biological activity. kinasebiotech.com The primary goal of HTS in this context is to discover structurally similar compounds, or "analogs," that may exhibit improved potency, selectivity, or pharmacokinetic properties.

The process begins with the development of a robust and sensitive biochemical or cell-based assay tailored to the specific biological target of this compound. For instance, if the target is a protein kinase, the assay would measure the compound's ability to inhibit the kinase's enzymatic activity. nih.govingentaconnect.combenthamdirect.com These assays are typically miniaturized into 384-well or 1536-well microplate formats to maximize throughput and minimize reagent consumption.

Automation is a key feature of HTS, with robotic systems handling liquid dispensing, plate transport, and data acquisition. Large, diverse compound libraries, often containing hundreds of thousands of small molecules, are screened against the target. nih.gov The readouts for these assays are often optical, such as changes in fluorescence or luminescence, which can be rapidly measured by specialized plate readers. nih.gov

The data generated from an HTS campaign is then analyzed to identify "hits"—compounds that exhibit significant activity in the assay. These hits undergo a series of validation and secondary screening steps to confirm their activity and eliminate false positives. The resulting validated hits, which are analogs of this compound, serve as the starting point for lead optimization in the drug discovery pipeline.

Table 1: Representative High-Throughput Screening Data for Kinase Inhibition

| Compound ID | Analog of this compound | Concentration (µM) | % Inhibition | Hit Status |

| CPD-001 | Yes | 10 | 85.2 | Hit |

| CPD-002 | No | 10 | 5.6 | Inactive |

| CPD-003 | Yes | 10 | 92.5 | Hit |

| CPD-004 | Yes | 10 | 45.1 | Inactive |

| CPD-005 | No | 10 | 12.3 | Inactive |

Biophysical Characterization of Protein-Ligand Interactions (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

Once promising analogs of this compound are identified, it is crucial to characterize their binding interactions with the target protein in detail. Biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are indispensable for this purpose, providing a comprehensive understanding of the binding thermodynamics and kinetics. labmanager.comnih.govnih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during the binding of a ligand (e.g., an analog of this compound) to its protein target. labmanager.comnih.gov This technique provides a complete thermodynamic profile of the interaction in a single experiment. tainstruments.comsygnaturediscovery.com Key parameters obtained from ITC include:

Binding Affinity (KD): A measure of the strength of the interaction.

Stoichiometry (n): The ratio of ligand to protein in the binding complex.

Enthalpy (ΔH): The change in heat content upon binding.

Entropy (ΔS): The change in disorder upon binding.

This thermodynamic data is critical for understanding the driving forces behind the binding event and for guiding the rational design of more potent and specific inhibitors.

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the binding of a ligand to an immobilized protein in real-time. labmanager.com SPR provides valuable kinetic information about the interaction, including:

Association Rate Constant (kon): The rate at which the ligand binds to the protein.

Dissociation Rate Constant (koff): The rate at which the ligand-protein complex dissociates.

Binding Affinity (KD): Calculated from the ratio of koff to kon.

Together, ITC and SPR offer complementary data that provides a detailed picture of the molecular interactions between this compound analogs and their biological targets. labmanager.comnih.gov

Table 2: Biophysical Data for a this compound Analog

| Technique | Parameter | Value |

| ITC | Binding Affinity (KD) | 150 nM |

| ITC | Stoichiometry (n) | 1.1 |

| ITC | Enthalpy (ΔH) | -8.5 kcal/mol |

| ITC | Entropy (ΔS) | 5.2 cal/mol·K |

| SPR | Association Rate (kon) | 2.5 x 105 M-1s-1 |

| SPR | Dissociation Rate (koff) | 3.8 x 10-2 s-1 |

Advanced Imaging Techniques for Cellular Localization and Target Engagement

Understanding where this compound and its analogs localize within a cell and whether they engage with their intended target is crucial for elucidating their mechanism of action. Advanced imaging techniques provide the spatial resolution necessary to visualize these processes at the subcellular level. nih.gov

One approach involves modifying the compound with a fluorescent label. However, attaching a bulky fluorophore can alter the compound's properties and localization. springernature.com To circumvent this, smaller, less disruptive tags like alkynes can be introduced, which are then visualized using "click chemistry" to attach a fluorophore after the compound has reached its destination in the cell. springernature.com

Super-Resolution Microscopy (SRM) techniques, such as Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM), can overcome the diffraction limit of conventional light microscopy, enabling visualization of molecular interactions with nanoscale resolution. nih.gov These methods can be used to pinpoint the location of a fluorescently labeled this compound analog within specific organelles or protein complexes.

Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) is another powerful technique that does not require a fluorescent label. springernature.comazolifesciences.com By using an isotopically labeled version of the compound, NanoSIMS can map its distribution within the cell with high spatial resolution, providing a quantitative measure of its accumulation in different subcellular compartments. springernature.com These imaging studies are vital for confirming that the compound reaches its target and for understanding potential off-target effects.

Table 3: Comparison of Advanced Imaging Techniques

| Technique | Principle | Label Required | Advantage |

| Confocal Microscopy | Optical sectioning | Fluorescent | Good for general localization |

| STORM/PALM | Single-molecule localization | Fluorescent | Nanoscale resolution |

| NanoSIMS | Mass spectrometry | Isotopic | No fluorescent tag needed, quantitative |

Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Mechanistic Insights

To gain a holistic understanding of the biological effects of this compound, researchers employ "omics" technologies such as proteomics and metabolomics. These approaches allow for the global analysis of changes in proteins and metabolites within a biological system in response to treatment with the compound. researchdeliver.comnih.gov

Proteomics is the large-scale study of the proteome—the entire set of proteins expressed by a cell or organism. researchdeliver.com Using mass spectrometry-based techniques, proteomics can identify and quantify thousands of proteins, revealing how treatment with a this compound analog affects protein expression levels, post-translational modifications, and protein-protein interactions. researchdeliver.comcreative-proteomics.com This information can help to:

Identify the direct and indirect targets of the compound.

Elucidate the signaling pathways modulated by the compound. researchdeliver.com

Discover biomarkers of drug efficacy or toxicity. researchdeliver.com

Metabolomics is the comprehensive study of the metabolome—the complete set of small-molecule metabolites in a biological sample. creative-proteomics.com By analyzing the metabolic fingerprint of cells or tissues, metabolomics can reveal how a compound alters metabolic pathways. nih.govcreative-proteomics.com This can provide insights into the compound's mechanism of action and its potential off-target effects. nih.gov

Integrating proteomics and metabolomics data provides a systems-level view of the cellular response to this compound, offering a deeper understanding of its therapeutic effects and potential liabilities. nih.gov

Table 4: Hypothetical Omics Data Following Treatment with a this compound Analog

| Omics Type | Molecule | Fold Change | Pathway Affected |

| Proteomics | Protein Kinase X | -3.2 | Cell Cycle |

| Proteomics | Apoptosis Regulator B | +2.5 | Apoptosis |

| Metabolomics | ATP | -1.8 | Energy Metabolism |

| Metabolomics | Lactate | +2.1 | Glycolysis |

Conceptual Frameworks for Research Advancement and Future Directions

Theoretical Implications for Investigational Intervention Strategies

The chemical structure of 4-amino-N-(3-hydroxyphenyl)benzamide, featuring both an aminophenyl and a hydroxyphenyl moiety, suggests several theoretical avenues for therapeutic intervention. The benzamide (B126) core is a versatile pharmacophore present in a wide range of biologically active compounds. The specific substitutions on this molecule could modulate its interaction with various biological targets.

For instance, substituted benzamides have been investigated as:

Enzyme Inhibitors: Many benzamide derivatives are designed to target specific enzymes. For example, novel benzenesulfonamides carrying a benzamide moiety have shown potent inhibitory activity against carbonic anhydrase and acetylcholinesterase at nanomolar levels. nih.gov The presence of the hydroxyl and amino groups on this compound could facilitate hydrogen bonding within the active site of target enzymes, such as kinases or dehydrogenases, potentially leading to inhibitory effects relevant in oncology or immunology. nih.gov

Receptor Modulators: The benzamide structure is a key feature in compounds targeting G-protein coupled receptors (GPCRs). For example, certain benzamide derivatives are known to act as agonists for the sigma-1 receptor (S1R), a unique protein involved in neuroprotection. nih.govresearchgate.net The specific substitution pattern of this compound could confer selectivity and potency for novel receptor targets.

Protein-Protein Interaction (PPI) Disruptors: Some benzamide derivatives have been developed to disrupt specific PPIs, which are crucial in many disease pathways. For example, benzyloxy benzamide derivatives have been identified as inhibitors of the PSD95-nNOS interaction, offering neuroprotective effects in ischemic stroke models. nih.gov The structure of this compound could be theoretically modeled to assess its potential to interfere with similar disease-relevant interactions.

Challenges and Opportunities in Benzamide-Based Drug Discovery Research

The development of benzamide-based therapeutics is a field ripe with opportunity, though it is not without its challenges. The primary opportunity lies in the chemical tractability and proven success of the benzamide scaffold, which serves as a foundation for creating vast libraries of diverse compounds. nih.gov

Opportunities:

Scaffold Hopping and Bioisosterism: The core benzamide structure allows for extensive modification through techniques like scaffold hopping and bioisosterism, where parts of the molecule are replaced with structurally different but functionally similar groups to optimize properties. nih.gov For this compound, the amino and hydroxyl groups can be repositioned or replaced to fine-tune its binding affinity and selectivity for a given target.

Targeting Allosteric Sites: Benzamide analogs have been successfully developed as allosteric activators of enzymes like human glucokinase (GK), suggesting that this class of compounds is well-suited for modulating protein function through sites other than the primary active site. researchgate.net

CNS Disorders: The sigma-1 receptor (S1R), a promising target for central nervous system (CNS) disorders, has been a focus for benzamide derivatives due to their role in neuroprotection and neuroinflammation. nih.govresearchgate.net

Challenges:

Selectivity: A major hurdle in benzamide drug discovery is achieving high selectivity for the intended target over other structurally related proteins, such as different receptor subtypes or enzyme isoforms. Off-target effects can lead to undesirable side effects.

Physicochemical Properties: Optimizing properties such as solubility, permeability, and metabolic stability is crucial for ensuring a compound can reach its target in the body. While the benzamide scaffold is versatile, modifications must be carefully balanced to maintain favorable drug-like properties. nih.gov

"Eroom's Law": Like the broader pharmaceutical industry, benzamide research faces the challenge of "Eroom's Law" (Moore's Law spelled backward), which describes the exponential decay in the number of new drugs approved per billion dollars of R&D investment. Overcoming this requires innovative approaches to streamline the discovery and development process. frontiersin.org

| Feature | Challenges | Opportunities |

| Target Selectivity | Achieving high specificity over related proteins to avoid off-target effects. | Fine-tuning substitutions to enhance binding affinity for a single target. nih.gov |

| Pharmacokinetics | Balancing potency with optimal absorption, distribution, metabolism, and excretion (ADME) properties. | Modifying peripheral groups to improve solubility and metabolic stability. nih.gov |

| Synthetic Complexity | Developing efficient and scalable synthesis routes for complex derivatives. | Utilizing established amide bond formation reactions and modern synthetic methods. mdpi.com |

| Novel Target Identification | Moving beyond well-established targets to find new disease pathways for benzamides. | Exploring roles in modulating protein-protein interactions or targeting allosteric sites. nih.govresearchgate.net |

Identification of Unexplored Biological Targets and Pathways for this compound

Based on its structure, this compound could potentially interact with a variety of biological targets that have not been extensively explored for this specific substitution pattern.

Kinases: The N-phenyl moiety is a common feature in many kinase inhibitors. The specific hydrogen-bonding capabilities of the amino and hydroxyl groups could allow this compound to target the hinge region of ATP-binding pockets in kinases that are implicated in cancer or inflammatory diseases.

Cell Division Proteins: Benzamide compounds have been identified as potent inhibitors of the prokaryotic cell division protein FtsZ, highlighting their potential as antibacterial agents. nih.gov Computational studies could explore the binding of this compound to the FtsZ binding site.

Opioid Receptors: Diaryl amino piperidines, which share structural similarities with substituted benzamides, have been developed as potent delta opioid receptor agonists. ebi.ac.uknih.gov Investigating the interaction of this compound with opioid receptors could reveal novel analgesic properties.

Human Dihydroorotate Dehydrogenase (hDHODH): Substituted benzamide derivatives have been evaluated as inhibitors of hDHODH, an enzyme involved in pyrimidine biosynthesis and a target for immunosuppressive drugs. nih.gov

| Potential Target Class | Rationale for Investigation | Potential Therapeutic Area |

| Protein Kinases | Structural motifs are common in known kinase inhibitors; potential for hydrogen bonding in ATP pocket. | Oncology, Immunology |

| Prokaryotic Cell Division Proteins (e.g., FtsZ) | Benzamide core has shown activity against bacterial cell division machinery. nih.gov | Infectious Diseases |

| Opioid Receptors | Structural similarity to known delta opioid receptor agonists. ebi.ac.uknih.gov | Pain Management |

| Metabolic Enzymes (e.g., hDHODH) | Other substituted benzamides have shown inhibitory activity against key metabolic enzymes. nih.gov | Autoimmune Disorders, Cancer |

| Sigma Receptors (S1R, S2R) | Benzamide scaffold is a known ligand for sigma receptors involved in neuroregulation. nih.govresearchgate.net | Neurodegenerative Diseases |

Integration of Multi-Omics and Computational Data for Comprehensive Understanding of this compound Activity

A comprehensive understanding of the biological activity of this compound requires an integrated approach that combines computational modeling with multi-omics experimental data. This synergy can accelerate the discovery process and provide deeper insights into the compound's mechanism of action. nih.gov

Computational Modeling: Molecular docking and simulation studies can predict the binding affinity and mode of interaction of this compound with a wide array of potential protein targets. nih.gov Density Functional Theory (DFT) calculations can be used to determine the compound's electronic and geometric properties, offering insights into its reactivity and stability. nih.gov Furthermore, machine learning models trained on data from other benzamide compounds can predict ADME (absorption, distribution, metabolism, excretion) properties and potential off-target interactions. energy.gov

Multi-Omics Approaches: Modern biological research allows for the simultaneous measurement of various molecular components, providing a holistic view of a compound's effect on a biological system.

Transcriptomics (RNA-seq): Can reveal changes in gene expression in cells treated with the compound, helping to identify affected signaling pathways.

Proteomics: Measures changes in protein levels and post-translational modifications (e.g., phosphorylation), which can directly identify the proteins and pathways modulated by the compound.

Metabolomics: Analyzes changes in small-molecule metabolites, providing a functional readout of the compound's impact on cellular metabolism.

By integrating these datasets, researchers can construct comprehensive network models of the compound's activity. For example, a change in the phosphoproteome could identify a target kinase, which can be validated with computational docking. The downstream effects predicted from kinase inhibition could then be confirmed by observing corresponding changes in the transcriptome and metabolome. nih.gov This iterative cycle of computational prediction and experimental validation is essential for efficiently characterizing novel compounds like this compound. nih.gov

Q & A

Q. Optimization Table :

| Parameter | Condition Range | Impact on Yield |

|---|---|---|

| Solvent | DMF > THF > DCM | Higher polarity improves solubility of intermediates |

| Temperature | 0–25°C (room temperature) | Prevents decomposition of reactive intermediates |

| Reaction Time | 12–24 hours | Ensures complete coupling |

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its purity?

Methodological Answer:

- 1H/13C NMR : Confirm the presence of the aromatic protons (δ 6.5–8.0 ppm) and the amide NH signal (δ ~10 ppm). The hydroxyl proton (3-hydroxyphenyl) appears as a broad singlet (~δ 5.5 ppm) .

- Mass Spectrometry (ESI-MS) : Look for [M+H]+ peaks matching the molecular weight (calculated: 243.25 g/mol). Fragmentation patterns distinguish regioisomers .

- HPLC-PDA : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>95%). Monitor UV absorption at 254 nm (amide π→π* transitions) .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticonvulsant) of this compound across studies?

Methodological Answer:

- Structural Analysis : Compare substituent effects. For example, 4-amino-N-(2,4-dichlorophenyl)benzamide shows antimicrobial activity due to chlorine atoms enhancing membrane permeability, while the 3-hydroxyl group in this compound may favor hydrogen bonding with neuronal targets .

- Dose-Response Studies : Conduct assays at varying concentrations (1–100 µM) to identify biphasic effects or off-target interactions .

- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding affinities for divergent targets (e.g., bacterial enzymes vs. GABA receptors) .

Advanced: What strategies are recommended for elucidating the mechanism of action of this compound in antimicrobial assays?

Methodological Answer:

- Membrane Permeability Assays : Use SYTOX Green to quantify bacterial membrane disruption .

- Enzyme Inhibition Studies : Test against common microbial targets (e.g., dihydrofolate reductase) via spectrophotometric NADPH oxidation .

- Metabolomic Profiling : Compare LC-MS metabolic signatures of treated vs. untreated E. coli to identify disrupted pathways .

Key Finding : The amide group forms hydrogen bonds with catalytic residues (e.g., in S. aureus enoyl-ACP reductase), while the hydroxyl group enhances solubility for cytoplasmic entry .

Advanced: How can computational methods predict interactions between this compound and biological targets, and how are these validated experimentally?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate binding to kinase domains (e.g., EGFR) using GROMACS. Analyze RMSD and binding free energy (MM-PBSA) .

- In Vitro Validation :

Example : MD simulations predicted strong hydrogen bonding between the 4-amino group and EGFR Thr766, validated by SPR (KD = 12 nM) .

Advanced: How do steric and electronic effects of the 3-hydroxyphenyl group influence the compound’s reactivity in derivatization reactions?

Methodological Answer:

- Steric Effects : The hydroxyl group’s ortho position hinders electrophilic substitution at the 2- and 4-positions of the phenyl ring.

- Electronic Effects : The electron-donating hydroxyl group activates the ring for nitration (HNO3/H2SO4) at the 5-position .

- Derivatization Example :

- Acetylation : Protect the hydroxyl group with acetic anhydride before bromination, then deprotect with NaOH/MeOH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.